3-Feruloylquinic acid

Vue d'ensemble

Description

3-Feruloylquinic acid (3-FQA) is a natural phenolic acid found in many plants, including cereals, fruits, vegetables, and medicinal herbs. It is a major component of the hydrolysable tannins, which are responsible for the astringent taste of some foods. 3-FQA is known to have numerous beneficial effects on human health due to its antioxidant, anti-inflammatory, and antimicrobial activities. Furthermore, 3-FQA is a promising compound for use in laboratory experiments due to its low toxicity and high bioavailability.

Applications De Recherche Scientifique

Metabolic Pathways and Synthesis

3-Feruloylquinic acid, a significant antioxidant in coffee beans, undergoes various metabolic transformations in the human body. A study by Menozzi-Smarrito et al. (2011) explored the phase II metabolism of feruloylquinic acids, focusing on human sulfotransferases and uridine 5'-diphosphoglucuronosyltransferases. The research synthesized potential human metabolites of 5-O-feruloylquinic acid, revealing sulfation as a major metabolic pathway for feruloylquinic acids in humans (Menozzi-Smarrito et al., 2011). Dokli et al. (2013) provided an efficient synthesis method for 3-, 4-, and 5-O-feruloylquinic acids, starting from d -(−)-quinic acid, highlighting its importance in biochemical studies (Dokli, Navarini, & Hameršak, 2013).

Antioxidant and Anticancer Potential

Feruloylquinic acids demonstrate significant antioxidant activity. Yang et al. (2013) identified quinic acid derivatives from Scorzonera divaricata roots, including 3-O-feruloylquinic acids, and assessed their antioxidant activity. These compounds exhibited strong radical scavenging activity and moderate cytotoxicity against certain cancer cell lines, suggesting potential therapeutic applications (Yang et al., 2013). Silva and Batista (2017) reviewed the structures, occurrence, and health benefits of ferulic acid and compounds bearing a feruloyl moiety, discussing their role in combating oxidative stress-related disorders (Silva & Batista, 2017).

Dietary Sources and Applications

Research on the content of feruloylquinic acids in various foods has been conducted to understand their dietary contributions. Pontes et al. (2002) investigated the content of feruloylquinic acids in tropical fruits, providing insights into their distribution in common dietary sources (Pontes, Moreira, Trugo, & Maria, 2002). Ou and Kwok (2004) explored the pharmaceutical functions of ferulic acid, its applications in foods, and its preparation methods, highlighting its versatility and low toxicity (Ou & Kwok, 2004).

Therapeutic Applications

This compound also shows potential in various therapeutic applications. A study by Chen et al. (2018) on serum pharmacochemistry of Modified Xiaochaihutang, a Chinese herbal prescription, identified 3/5-O-feruloylquinic acid as a component effective against gastric ulcers (Chen et al., 2018). Harwansh et al. (2015) developed a ferulic acid-loaded nanoemulsion-based gel, demonstrating enhanced skin permeability and antioxidant activity against UVA-induced oxidative stress, suggesting its use in dermatological products (Harwansh, Mukherjee, Bahadur, & Biswas, 2015).

Mécanisme D'action

Target of Action

5-Feruloylquinic acid (5-FQA) is known to exhibit diverse biological activities, including potential antioxidant effects . The primary targets of 5-FQA are hydroperoxyl radicals and the enzyme xanthine oxidase (XO) . These targets play a crucial role in oxidative stress and inflammation . Additionally, 5-FQA has been found to possess tyrosinase inhibitory activities and act as a potent Sirt1 agonist .

Mode of Action

5-FQA interacts with its targets primarily through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms . These mechanisms involve the donation of electrons or hydrogen atoms to free radicals, reducing their reactivity and mitigating oxidative stress . Furthermore, 5-FQA shows good affinity with the active site of the XO enzyme and forms stable complexes .

Biochemical Pathways

The biosynthesis of 5-FQA involves the shikimate and phenylpropanoid pathways . Specifically, 5-FQA is produced from 5

Safety and Hazards

The safety data sheet for 3-Feruloylquinic acid suggests avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It is also advised to use full personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

Analyse Biochimique

Biochemical Properties

5-Feruloylquinic acid exhibits potent antioxidant properties, acting as a scavenger of hydroperoxyl radicals and xanthine oxidase inhibitors . It shows a strong affinity with the active site of the xanthine oxidase enzyme, forming stable complexes . The compound’s antioxidant capacity is potent in both polar and lipidic physiological media .

Cellular Effects

5-Feruloylquinic acid has been found to exhibit antioxidative effects . It can scavenge DPPH and superoxide anion radicals in cell-free assays . These antioxidative effects can influence cell function by protecting cells from oxidative stress.

Molecular Mechanism

The molecular mechanism of 5-Feruloylquinic acid involves its antioxidant activity. It acts as a hydroperoxyl radical scavenger and xanthine oxidase inhibitor . The hydrogen atom transfer (HAT) mechanism is exclusive in lipid media, while both HAT and single electron transfer (SET) mechanisms are possible in water .

Metabolic Pathways

5-Feruloylquinic acid is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . It is produced principally through esterification of a hydroxycinnamic acid and 1 L - (−)-quinic acid .

Transport and Distribution

It has been suggested that an active efflux mechanism is involved in the intestinal absorption of chlorogenic acid and quinic acid, which could also apply to 5-Feruloylquinic acid .

Propriétés

IUPAC Name |

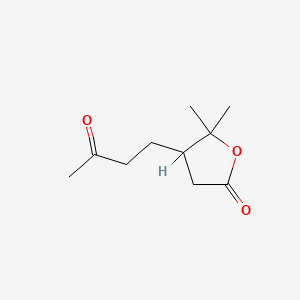

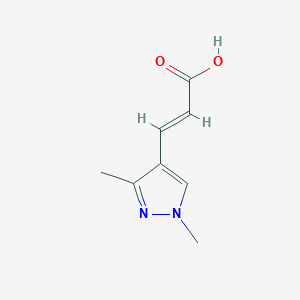

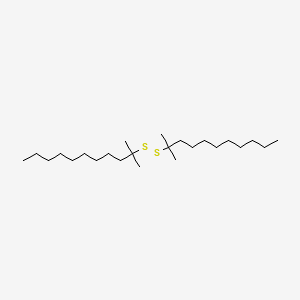

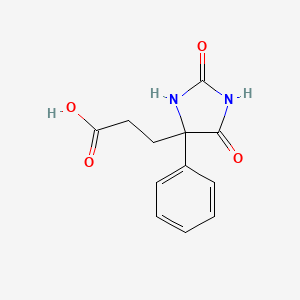

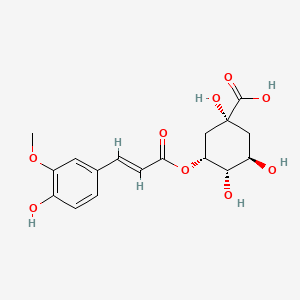

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-KQJPBSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341746 | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87099-72-7 | |

| Record name | 3-Feruloylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FERULOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 5-Feruloylquinic acid and where is it found?

A1: 5-Feruloylquinic acid, also known as 3-Feruloylquinic acid, is a phenolic compound belonging to the chlorogenic acid family. It is a hydroxycinnamoylquinic acid (HCQA) found abundantly in green coffee beans, particularly in Robusta coffee [, , , , ]. It's also found in other plant sources like Centella asiatica, Amontillado sherry wine, Crassocephalum crepidioides, Hypericum perforatum, Aronia melanocarpa, Citrus lumia juice, Imperata cylindrical, Nymphaea nouchali stem, and loquat cultivars [, , , , , , , , ].

Q2: Can 5-Feruloylquinic acid be used to differentiate between coffee varieties?

A2: Yes. Research shows that triacyl chlorogenic acids, including specific isomers of 5-Feruloylquinic acid, are exclusively found in Robusta coffee beans and not in Arabica coffee beans. This distinct presence makes these triacyl chlorogenic acids, including 5-Feruloylquinic acid, potential phytochemical markers for differentiating Robusta coffee from other varieties [].

Q3: What are the potential health benefits associated with 5-Feruloylquinic acid?

A3: While further research is needed, 5-Feruloylquinic acid, along with other chlorogenic acids, has demonstrated several potential health benefits in in vitro and in vivo studies. These include antioxidant, anti-inflammatory, anti-angiogenic, and antidiabetic properties [, , ]. For instance, it has shown significant inhibition of glucose and fructose uptake in human intestinal cells, suggesting potential for managing blood sugar levels [].

Q4: How does 5-Feruloylquinic acid exhibit its antioxidant activity?

A4: 5-Feruloylquinic acid demonstrates strong free radical scavenging activity. Studies show that it effectively scavenges DPPH free radicals and superoxide anion radicals generated by the xanthine-xanthine oxidase system. In fact, its activity against superoxide anion radicals was found to be twice as potent as caffeoylquinic acids (CQAs) and four times more potent than 5-Feruloylquinic acid [].

Q5: Does the position of the feruloyl group on the quinic acid ring affect its activity?

A5: Yes, research suggests that the position of the feruloyl group can influence the biological activity of the compound. For instance, 5-Feruloylquinic acid exhibited stronger inhibitory effects on glucose and fructose uptake in Caco-2 cells compared to 4-Feruloylquinic acid, suggesting that the position of the feruloyl group plays a crucial role in its bioactivity [].

Q6: How does roasting coffee beans affect 5-Feruloylquinic acid content?

A6: Roasting coffee beans significantly impacts the chlorogenic acid profile. While green coffee beans are rich in 5-Feruloylquinic acid and other mono-acyl chlorogenic acids, the roasting process leads to the degradation of these compounds and the formation of various derivatives, including lactones, shikimates, and other complex chlorogenic acid forms [].

Q7: How does 5-Feruloylquinic acid contribute to the sensory experience of coffee?

A7: 5-Feruloylquinic acid, as part of the complex mixture of chlorogenic acids in coffee beans, contributes to the overall sensory profile of the beverage. Research indicates that berries from the lower, shaded canopy layers of coffee plants tend to have higher concentrations of 3,4-dicaffeoylquinic acid, sucrose, caffeine, and proteins, which are associated with desirable sensory attributes like sweetness and reduced astringency [].

Q8: What are the implications of using different drying methods on 5-Feruloylquinic acid content in green coffee beans?

A8: The choice of drying method significantly affects the retention of 5-Feruloylquinic acid in green coffee beans. Studies have shown that microwave vacuum drying (MVD) is particularly effective in preserving 5-Feruloylquinic acid content, as well as other phenolic compounds and antioxidant activity, compared to traditional methods like room temperature drying or freeze drying [].

Q9: What is the role of analytical techniques in studying 5-Feruloylquinic acid?

A9: Advanced analytical techniques are crucial for identifying, characterizing, and quantifying 5-Feruloylquinic acid in various matrices. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and ultraviolet (UV) spectrophotometry are commonly employed for this purpose [, , , ]. These methods allow for precise identification and quantification of 5-Feruloylquinic acid, even in complex mixtures like plant extracts or coffee.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.